molecular formula C19H19N3O3 B6138814 2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B6138814
M. Wt: 337.4 g/mol
InChI Key: WXVQWQZDQLXYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained considerable attention in scientific research. It is a benzoxazole derivative that has been synthesized for its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells and the replication of viruses by targeting specific enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, the compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole is its versatility in scientific research. The compound has been shown to have a wide range of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the compound could be studied for its potential use in combination with other drugs to improve their efficacy in treating various diseases.

Synthesis Methods

The synthesis of 2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting compound is then reacted with piperazine in the presence of a base to yield the final product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole has been investigated for its potential use in various scientific research applications. It has been studied for its anticancer, antimicrobial, and antiviral properties. The compound has also been evaluated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQWQZDQLXYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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